Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate
Description
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a pyrimidine-based heterocyclic compound characterized by a complex substitution pattern. Its structure features:
- An ethyl ester at position 5, contributing to solubility in organic solvents.
This compound is likely synthesized via multi-step condensation and cyclization reactions, analogous to methods for related pyrimidines . Its structural complexity suggests applications in medicinal chemistry (e.g., enzyme inhibition) or materials science, though direct studies on its bioactivity are absent in the provided evidence.
Properties
CAS No. |
79593-42-3 |
|---|---|
Molecular Formula |
C16H20N4O6 |
Molecular Weight |
364.35 g/mol |
IUPAC Name |
ethyl 4-carbamoyl-2-[(Z)-2-ethoxycarbonyl-3-hydroxybut-2-enimidoyl]-6-methylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C16H20N4O6/c1-5-25-15(23)9-7(3)19-14(20-12(9)13(18)22)11(17)10(8(4)21)16(24)26-6-2/h17,21H,5-6H2,1-4H3,(H2,18,22)/b10-8-,17-11? |
InChI Key |
GQNUGIGBEFIRSU-XGIPIQMNSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)/C(=C(\C)/O)/C(=O)OCC)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1C(=O)N)C(=N)C(=C(C)O)C(=O)OCC)C |
Origin of Product |
United States |
Preparation Methods
Lithium Bromide-Catalyzed Cyclization
A lithium bromide (LiBr)-catalyzed method utilizes ethyl acetoacetate, thiourea, and a boronate ester-containing aldehyde in acetonitrile under reflux. The reaction proceeds via Knoevenagel condensation followed by cyclocondensation, yielding the pyrimidine core. Key parameters include:
| Parameter | Value |
|---|---|
| Catalyst | LiBr (10 mol%) |
| Solvent | Acetonitrile |
| Temperature | Reflux (353–363 K) |
| Reaction Time | 60 hours |
| Yield | 79% |
This method emphasizes the role of LiBr in stabilizing intermediates through coordination, enhancing reaction efficiency.
Acid-Catalyzed One-Pot Synthesis
A solvent-free approach using p-toluenesulfonic acid (PTSA) as a catalyst combines ethyl acetoacetate, salicylaldehyde, and urea at 353–363 K. The absence of solvent reduces side reactions, achieving a 50% yield. The reaction mechanism involves:
- Formation of an enamine intermediate from ethyl acetoacetate and urea.
- Nucleophilic attack by the aldehyde-derived enol.
- Cyclization to form the pyrimidine ring.
Stepwise Synthesis via Enaminone Intermediates
Enaminone Formation
The enaminone moiety (1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl) is synthesized by condensing ethyl acetoacetate with (Z)-2-acetyl-3-amino-3-cyanoacrylic acid ethyl ester. This step occurs in ethanol under basic conditions, yielding the intermediate with >85% purity.
Pyrimidine Ring Assembly
The enaminone intermediate undergoes cyclocondensation with 4-carbamoyl-6-methylpyrimidine-5-carboxylate derivatives. A representative protocol involves:
- Reactants : Enaminone (1.2 equiv), 4-carbamoyl-6-methylpyrimidine-5-carboxylic acid (1.0 equiv).
- Conditions : Dicyclohexylcarbodiimide (DCC) coupling in dichloromethane at 298 K for 24 hours.
- Yield : 68–72% after column chromatography.
Catalytic and Solvent Effects
Solvent Optimization
Comparative studies highlight acetonitrile and ethanol as optimal solvents due to their polarity and ability to stabilize charged intermediates. Protic solvents like ethanol enhance hydrogen bonding during cyclization, while aprotic solvents (e.g., acetonitrile) favor nucleophilic attack.
Catalyst Screening
Catalysts significantly impact reaction kinetics:
| Catalyst | Yield | Reaction Time |
|---|---|---|
| LiBr | 79% | 60 hours |
| PTSA | 50% | 3 hours |
| Zinc chloride | 65% | 48 hours |
LiBr’s superior performance is attributed to its dual role as a Lewis acid and phase-transfer catalyst.
Post-Synthetic Modifications
Carbamoyl Group Introduction
The 4-carbamoyl group is introduced via nucleophilic substitution of a chloro-pyrimidine intermediate with ammonium carbamate. Reaction conditions include:
Esterification
Ethyl esterification of the carboxylic acid precursor employs ethanol and sulfuric acid under reflux, achieving quantitative conversion.
Challenges and Optimization Strategies
Byproduct Formation
Side products from over-condensation or decarboxylation are minimized by:
Scalability Issues
Industrial-scale synthesis faces challenges in catalyst recovery and solvent volume. Continuous-flow systems and immobilized LiBr catalysts are proposed solutions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s uniqueness lies in its combination of substituents. Comparisons with structurally related pyrimidine derivatives are outlined below:
| Compound | Key Substituents | Key Differences | Synthesis & Applications |
|---|---|---|---|
| Target Compound | 4-carbamoyl, 6-methyl, 2-(ethoxycarbonyl-enamine), 5-ethyl ester | Baseline for comparison. | Hypothesized to involve enamine formation and esterification steps . |
| Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate | 5-benzoyl, 2-amino-pyrrole core | Pyrrole vs. pyrimidine core; lacks carbamoyl and methyl groups. | Used to synthesize thioxopyrimidine derivatives via alkylation and alcoholysis . |
| Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate | 4-hydroxy, 6-methyl, 5-acetate | Hydroxy vs. carbamoyl at C4; simpler substitution pattern. | Likely intermediate for pharmaceuticals; hydroxy group enhances polarity. |
| 2-Amino-6-{(6-chloropyridin-3-yl)methylamino}-... (from ) | Chloropyridinyl, nitro, phenyl, methyl | Higher complexity with nitro and chloropyridinyl groups; non-esterified structure. | Structural data reported via crystallography; potential agrochemical applications inferred. |
Reactivity and Stability
- Keto-Enamine Tautomerism: The target compound’s 1-amino-3-oxobut-1-en-1-yl group may exhibit tautomerism, unlike the pyrrole derivative in , which has a rigid aromatic core. This could influence its reactivity in nucleophilic additions or cycloadditions.
- Carbamoyl vs.
- Ester vs. Nitro Groups : The ethyl ester at C5 (target) contrasts with the nitro group in ’s derivative, affecting electronic properties and metabolic stability.
Biological Activity
Ethyl 2-(1-amino-2-(ethoxycarbonyl)-3-oxobut-1-en-1-yl)-4-carbamoyl-6-methylpyrimidine-5-carboxylate is a complex organic compound with significant potential biological activities. This article reviews its synthesis, biological properties, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 364.35 g/mol. Its structure incorporates a pyrimidine ring, an ethyl ester group, a carbamoyl group, and an amino group, which collectively contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques. These methods may include:
- Formation of the pyrimidine structure : Utilizing appropriate precursors to establish the pyrimidine ring.
- Introduction of functional groups : Sequential reactions to incorporate the ethoxycarbonyl and carbamoyl functionalities.
- Final assembly : Combining all components to yield the final product.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, particularly antimicrobial properties.
Antimicrobial Activity
A study evaluated various derivatives structurally related to this compound for their antimicrobial efficacy against several pathogens, including:
| Microorganism | Activity Observed |
|---|---|
| Escherichia coli | Significant antibacterial activity |
| Staphylococcus aureus | Moderate antibacterial activity |
| Pseudomonas aeruginosa | High resistance noted |
| Candida albicans | Notable antifungal activity |
The results indicated that derivatives containing similar structural motifs showed promising activity against both bacterial and fungal strains, suggesting that the compound could be developed as an antimicrobial agent .
While specific mechanisms for this compound are not fully elucidated, it is hypothesized that the compound may disrupt microbial cell wall synthesis or inhibit key metabolic pathways due to its reactive functional groups.
Case Studies
Case Study 1: Antimicrobial Screening
In a recent study published in Wiley-VCH, a series of synthesized compounds were screened for their antimicrobial properties. The derivatives exhibited varying degrees of effectiveness against common pathogens, with some compounds showing comparable efficacy to established antibiotics .
Case Study 2: Structural Analog Comparison
Another investigation compared the biological activities of this compound with structurally similar compounds. The findings highlighted that the unique combination of functional groups in this compound enhanced its biological interactions compared to simpler analogs.
Potential Applications
Given its promising biological activity, this compound has potential applications in:
- Pharmaceutical Development : As a lead compound for developing new antimicrobial agents.
- Agricultural Chemistry : Potential use as a biopesticide due to its antifungal properties.
- Research Tool : As a molecular probe in biochemical studies targeting specific pathways in microbial metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
